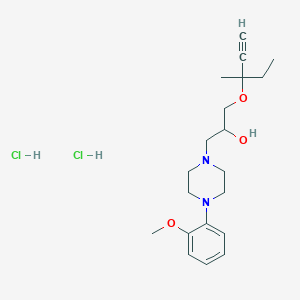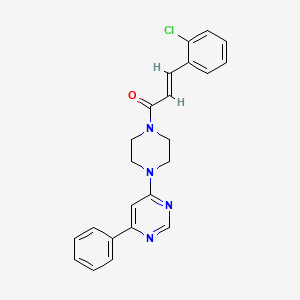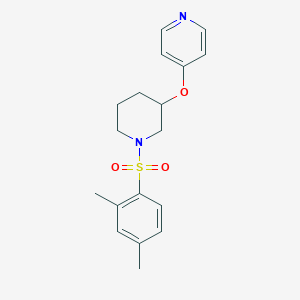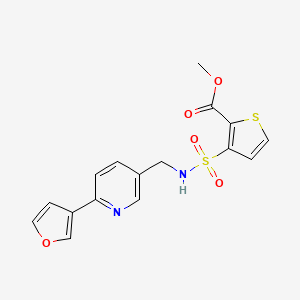
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as MPUC, is a chemical compound that has been extensively studied for its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Antitumor Potential
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide shows promise in antitumor research. A study by Rewcastle et al. (1986) explored derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, demonstrating significant antitumor activity, particularly against leukemic and colon carcinoma cells.
Synthesis and Bioactivity
Abu‐Hashem et al. (2020) Abu‐Hashem, Al-Hussain, & Zaki, 2020 synthesized novel derivatives, including a methoxy-substituted compound, showing anti-inflammatory and analgesic properties.
Cytotoxicity Studies
Hassan, Hafez, & Osman (2014) Hassan, Hafez, & Osman, 2014 investigated 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, revealing their cytotoxicity against Ehrlich Ascites Carcinoma cells.
Novel Carbene Reactivity
Mushinski et al. (2012) Mushinski, Squires, Sincerbox, & Hudnall, 2012 explored the reactivity of amino-acrylamido carbenes, with potential implications for organometallic chemistry and material science.
Chemotherapeutic Research
Sklarin et al. (1992) Sklarin, Wiernik, Grove, Benson, Mittelman, Maroun, Stewart, Robert, Doroshow, Rosen, Jolivet, Ruckdeschel, Robert, Vélez‐garcía, Bergsagel, Panasci, Merwe, Longueville, Leiby, & Kowal, 1992 conducted a phase II trial of CI-921, an anilinoacridine derivative (chemically related), for treating advanced malignancies, highlighting its therapeutic potential.
Antimicrobial Activity
Maier et al. (1986) Maier, Wetzel, Woitun, Reuter, Lechner, & Appel, 1986 synthesized derivatives with 7 alpha-methoxypyrimidinyl-ureido groups, showing a broad range of antimicrobial activity.
Antidiabetic Screening
Lalpara, Vachhani, Hadiyal, Goswami, & Dubal (2021) Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021 synthesized N-substituted dihydropyrimidine derivatives, evaluating their in vitro antidiabetic activity.
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its methoxyphenyl and piperidine components .
Mode of Action
Based on its structural components, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that enzyme, thereby affecting the overall pathway .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to decreased activity of that enzyme, potentially affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target .
Propiedades
IUPAC Name |
4-[[(3-methoxyphenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-20(2)17(23)21-9-7-13(8-10-21)12-18-16(22)19-14-5-4-6-15(11-14)24-3/h4-6,11,13H,7-10,12H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYRAYJMAGGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2943384.png)

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)